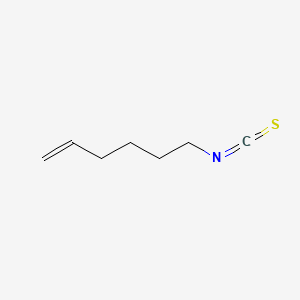
5-Hexenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isothiocyanato-1-hexene, also known as 5-hexenyl isothiocyanate, belongs to the class of organic compounds known as isothiocyanates. These are organic compounds containing the isothiocyanate group, an isocyanate analogue with the general formula RN=C=S. 6-Isothiocyanato-1-hexene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-isothiocyanato-1-hexene is primarily located in the membrane (predicted from logP). Outside of the human body, 6-isothiocyanato-1-hexene can be found in brassicas and root vegetables. This makes 6-isothiocyanato-1-hexene a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Toxicological Profile
A study by Akagi et al. (2018) evaluated the subchronic toxicity of 5-Hexenyl isothiocyanate (5-HeITC), derived from Wasabia japonica. The research focused on its effects on F344/DuCrj rats, identifying the urinary bladder, heart, and liver as target organs. The study established a no-observed-adverse-effect level for both sexes.
Photochemical Stability and Isomerization
Research on the photochemistry of 5-hexen-2-one, related to 5-Hexenyl isothiocyanate, was conducted by Srinivasan (1960). This study examined the compound's stability and isomerization, contributing to our understanding of its chemical behavior under various conditions.
Stereoselectivity in Chemical Reactions
The work of Bailey et al. (1991) explored the stereoselectivity of cyclization in substituted 5-hexen-1-yllithiums, offering insights into the regioselectivity and stereoselectivity of such reactions. This study is significant for understanding the chemical properties and reactions of compounds like 5-Hexenyl isothiocyanate.
Synthesis Applications
The research by Jung and Vu (1996) investigated diastereoselectivity in intramolecular 1,3-dipolar cycloadditions involving 5-Hexenyl derivatives. This study has implications for the synthesis of complex organic molecules, including pharmaceuticals.
Nematicidal Properties
A study on the nematicidal activity of Eruca sativa by Aissani et al. (2015) identified hexyl isothiocyanate, a compound related to 5-Hexenyl isothiocyanate, as a potent natural agent against root-knot nematodes. This research highlights the potential agricultural applications of isothiocyanates.
Chemopreventive Effects
The study by Yu et al. (1998) examined the chemopreventive effects of various isothiocyanates, including phenylhexyl isothiocyanate, a structural analogue of 5-Hexenyl isothiocyanate. These compounds were found to induce apoptosis in cancer cells, suggesting potential therapeutic applications.
Eigenschaften
CAS-Nummer |
49776-81-0 |
|---|---|
Produktname |
5-Hexenyl isothiocyanate |
Molekularformel |
C7H11NS |
Molekulargewicht |
141.24 g/mol |
IUPAC-Name |
6-isothiocyanatohex-1-ene |
InChI |
InChI=1S/C7H11NS/c1-2-3-4-5-6-8-7-9/h2H,1,3-6H2 |
InChI-Schlüssel |
WRFHVMFZOJHYGN-UHFFFAOYSA-N |
SMILES |
C=CCCCCN=C=S |
Kanonische SMILES |
C=CCCCCN=C=S |
Dichte |
0.955-0.965 (20°) |
Andere CAS-Nummern |
49776-81-0 |
Physikalische Beschreibung |
Colourless to pale yellow liquid; Pungent irritating aroma |
Löslichkeit |
Very slightly soluble in water; freely soluble in ether Soluble (in ethanol) |
Synonyme |
1-hexene, 6-isothiocyanato- 5-HeITC 5-hexenyl isothiocyanate 6-isothiocyanato-1-hexene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



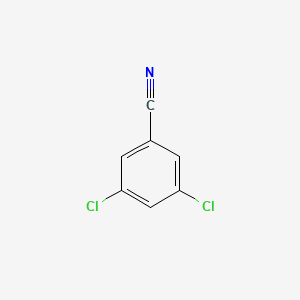
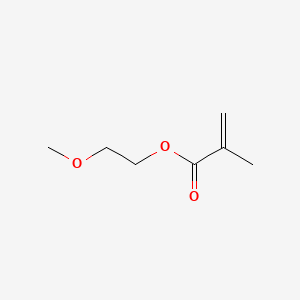
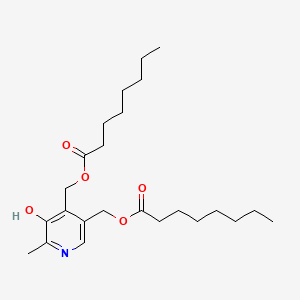
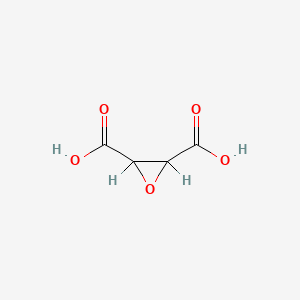
![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)
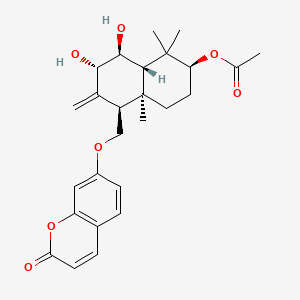
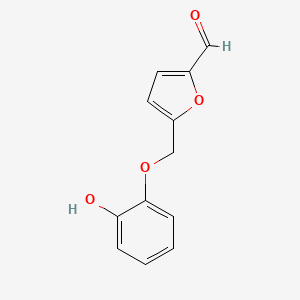
![5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B1202951.png)
![3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrol-1-ol-2,5-dione](/img/structure/B1202952.png)
![2-[[2-[[4-(2-furanylmethyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1202953.png)
![4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine](/img/structure/B1202955.png)
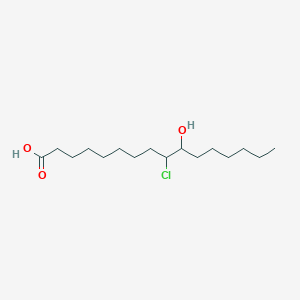
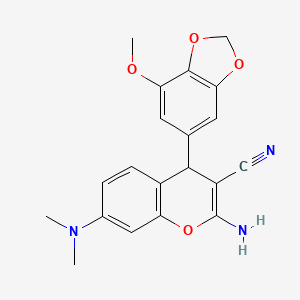
![4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1202965.png)